N-Hydroxy-3-naphthalen-2-yl-propionamide
Description
N-Hydroxy-3-naphthalen-2-yl-propionamide is a hydroxamic acid derivative featuring a naphthalene moiety linked to a propionamide backbone with a hydroxylamine substituent. This compound is of interest in medicinal and synthetic chemistry due to the chelating properties of the hydroxamic acid group, which is pivotal in enzyme inhibition (e.g., metalloproteinases) and metal ion coordination . Its structural framework allows for diverse modifications, making it a template for designing analogues with tailored physicochemical and biological activities.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-hydroxy-3-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C13H13NO2/c15-13(14-16)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,16H,6,8H2,(H,14,15) |
InChI Key |
FUEAAJNBAJRTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound shares core motifs with several classes of hydroxamic acids and naphthalene-containing propionamides. Key structural analogues include:
Table 1: Structural Comparison
Key Observations :
- The naphthalene ring in the target compound distinguishes it from cyclohexane or piperidine-based analogues (e.g., ).
- Hydroxamic acid (-NHOH) substitution enhances metal-binding capacity compared to non-hydroxylated amides (e.g., 3ga, ).
- Chloro and dioxo groups in introduce electron-withdrawing effects, altering reactivity relative to the target compound.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Compounds 3ga and 3fa () share identical melting points (255–257°C) but differ in Rf values, reflecting distinct polarities due to substituent effects.
- Solubility: The target compound’s hydroxamic acid group likely enhances solubility in polar solvents (e.g., DMSO) compared to non-polar derivatives like 3ga/3fa.
- Chromatography: Higher Rf values (e.g., 3fa, Rf = 0.8) correlate with increased non-polar character in PE:EA systems .
Key Observations :
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